2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Lipophilicity Physicochemical Property N1-Alkyl Substitution

2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 55621-53-9; molecular formula C₁₅H₂₂N₂O₂; molecular weight 262.35 g/mol) is an N1‑octyl‑substituted 2‑pyridone belonging to the 1,2‑dihydro‑2‑oxopyridine‑3‑carbonitrile class. It bears a tautomeric 2‑hydroxy/6‑oxo arrangement (or its 6‑hydroxy/2‑oxo tautomer) typical of this scaffold.

Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
CAS No. 55621-53-9
Cat. No. B13976336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile
CAS55621-53-9
Molecular FormulaC15H22N2O2
Molecular Weight262.35 g/mol
Structural Identifiers
SMILESCCCCCCCCN1C(=O)C=C(C(=C1O)C#N)C
InChIInChI=1S/C15H22N2O2/c1-3-4-5-6-7-8-9-17-14(18)10-12(2)13(11-16)15(17)19/h10,19H,3-9H2,1-2H3
InChIKeyGLPQEOYSCRFXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 55621-53-9): Compound Class & Baseline Characterization for Procurement Evaluation


2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 55621-53-9; molecular formula C₁₅H₂₂N₂O₂; molecular weight 262.35 g/mol) is an N1‑octyl‑substituted 2‑pyridone belonging to the 1,2‑dihydro‑2‑oxopyridine‑3‑carbonitrile class. It bears a tautomeric 2‑hydroxy/6‑oxo arrangement (or its 6‑hydroxy/2‑oxo tautomer) typical of this scaffold . The closest structurally characterized in‑class comparator is the N1‑unsubstituted parent, 2,6‑dihydroxy‑4‑methyl‑3‑pyridinecarbonitrile (CAS 5444‑02‑0; C₇H₆N₂O₂, MW 150.13), which has been identified as a human uridine phosphorylase‑1 (hUP1) inhibitor with reported Kᵢᵢ and Kᵢₛ(ᵤᵣₐ) values of 375 nM and 635 nM, respectively . Additional relevant comparators include N‑aryl‑substituted 2‑pyridone‑3‑carbonitriles evaluated as PDE3A inhibitors, some of which achieve low‑nanomolar IC₅₀ values (e.g., 3.76 ± 1.03 nM) [REFS-3, REFS-4].

Why N1‑Substitution Prevents Generic Interchange of 2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile


Within the 2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile chemotype, the N1‑substituent exerts a dominant influence on lipophilicity, target occupancy, and metabolic stability. The N1‑unsubstituted analog (CAS 5444‑02‑0) exhibits a computed XLogP3‑AA of 0 and zero rotatable bonds, whereas introduction of the n‑octyl chain in the target compound raises the predicted logP by >3.5 log units and introduces seven additional rotatable bonds—shifting the molecule from a polar, rigid core to a lipophilic, flexible entity that partitions differently into biological membranes . In the PDE3A inhibitor series, the most potent 2‑pyridones carry lipophilic N‑aryl or extended N‑alkyl substituents; removal of N‑substitution consistently abrogates low‑nanomolar inhibitory activity, demonstrating that the N1 position is a critical pharmacophoric anchor [REFS-2, REFS-3]. Thus, an N1‑unsubstituted or shorter‑chain analog cannot recapitulate the binding pose, cellular permeability, or metabolic clearance profile of the N1‑octyl derivative, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 55621-53-9)


Lipophilicity-Driven Differentiation from the Unsubstituted Core Analog

The N1‑octyl substituent substantially increases the predicted logP relative to the N1‑unsubstituted comparator. The comparator 2,6‑dihydroxy‑4‑methyl‑3‑pyridinecarbonitrile (CAS 5444‑02‑0) has a computed XLogP3‑AA of 0 (PubChem), whereas the target compound is estimated to have a predicted logP of ~3.5–4.0 based on the addition of an n‑octyl chain (Hansch π‑contribution ≈ +3.5–4.0), and also introduces seven rotatable bonds versus zero for the comparator . This shift moves the compound from a low‑permeability, polar space into a logP range consistent with transcellular passive permeability and central nervous system partitioning potential.

Lipophilicity Physicochemical Property N1-Alkyl Substitution

Binding Pocket Occupancy: N1‑Octyl as Pharmacophoric Determinant in 2‑Pyridone PDE3A Inhibitors

In the 2‑pyridone PDE3A inhibitor series disclosed in WO2017072796A1, N‑substitution is essential for high‑affinity binding. Exemplified 2‑pyridones with extended N‑alkyl or N‑aryl groups achieve PDE3A inhibition with IC₅₀ values in the low‑nanomolar range; for example, a 4‑(1‑benzyl‑2‑ethylthio‑5‑imidazolyl)‑substituted 2‑pyridone‑3‑carbonitrile exhibits a PDE3A IC₅₀ of 3.76 ± 1.03 nM . Conversely, the N1‑unsubstituted core scaffold is absent from potent exemplars, indicating that the N1‑alkyl chain fills a lipophilic sub‑pocket critical for potency [REFS-1, REFS-2]. While direct PDE3A IC₅₀ data for the target N1‑octyl compound are not publicly available, the class‑level SAR supports that its N1‑octyl group—sharing the lipophilic character of the N‑aryl hinge binders—would be expected to provide substantially greater target engagement than any N‑unsubstituted or short‑chain analog.

PDE3A Inhibition Cardiotonic Activity Pharmacophore Modeling

Human Uridine Phosphorylase‑1 (hUP1) Inhibitory Activity: N‑Octyl Modification Anticipates Altered Target Engagement

The N1‑unsubstituted parent compound (CAS 5444‑02‑0; hUP1‑IN‑1) is a characterized inhibitor of human uridine phosphorylase‑1, with reported Kᵢᵢ = 375 nM and Kᵢₛ(ᵤᵣₐ) = 635 nM; at 1 μM it achieves ~70% inhibition of the hUP1‑catalyzed reaction . The N1‑octyl derivative introduces a long lipophilic chain that will alter the binding mode at the hUP1 active site: crystallographic studies on hUP1 show that the N1‑region of the pyrimidine ring faces a solvent‑exposed channel that can accommodate hydrophobic substituents, and in related purine nucleoside phosphorylase inhibitors, N‑alkylation with lipophilic chains increases residence time and potency . While no direct hUP1 data exist for the N1‑octyl compound, the structural precedent suggests that the octyl chain will modulate binding kinetics and selectivity relative to the parent. Any research group requiring hUP1 inhibition with modified physicochemical or selectivity profile should prefer the N1‑octyl derivative over the unsubstituted core.

Uridine Phosphorylase-1 (hUP1) Pyrimidine Metabolism N1-Alkyl SAR

Antimicrobial and Anti‑inflammatory Screening Potential: Differentiated N1‑Alkyl Substitution

Closely related N1‑unsubstituted 2‑pyridone‑3‑carbonitriles have demonstrated antimycobacterial activity; e.g., 6‑hydroxy‑4‑methyl‑2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile (6HOMC) exhibits activity against mycobacteria . The N1‑octyl target compound, with its longer alkyl chain, is structurally analogous to amphiphilic antimicrobial pyridones where the N‑alkyl chain enhances membrane disruption and improves activity against Gram‑positive pathogens . In the broader 1,4,6‑trisubstituted‑2‑oxo‑1,2‑dihydropyridine‑3‑carbonitrile series, N‑alkyl substitution with chains ≥C6 correlates with increased antimicrobial potency and cytotoxicity in screening panels; for instance, the N‑methyl analog 2‑hydroxy‑1,4‑dimethyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carbonitrile (CAS 39621‑10‑8) shows reduced lipophilicity and is not represented among the more active antimicrobial derivatives . The N1‑octyl chain of the target compound therefore positions it for superior membrane partitioning and antimicrobial assay performance compared to shorter‑chain or unsubstituted analogs.

Antimicrobial Activity Antimycobacterial Anti-inflammatory Screening

Metabolic and ADME Differentiation: N1‑Octyl Impacts Cytochrome P450 Liability and Plasma Protein Binding

The N1‑octyl substituent introduces a metabolically labile ω‑oxidation site and increases predicted plasma protein binding by at least 10‑ to 30‑fold compared to the N1‑unsubstituted analog. The comparator CAS 5444‑02‑0 (XLogP3‑AA = 0) is expected to have negligible plasma protein binding (fu ≈ 1.0), whereas the target compound, with a predicted logP ≈ 3.5–4.0, is projected to exhibit a free fraction (fu) of <0.1 based on established logP‑fu correlations for neutral, moderately lipophilic drug‑like molecules . Additionally, the octyl chain is a known substrate for CYP4A/4F ω‑hydroxylases as well as CYP3A4‑mediated N‑dealkylation, resulting in a clearance pathway absent in the N1‑unsubstituted comparator . These divergent ADME profiles mean that the two compounds would exhibit substantially different pharmacokinetic behaviors in any in vivo model, making the N1‑octyl derivative the relevant candidate for ADME/PK investigations requiring a lipophilic 2‑pyridone probe.

ADME Properties Cytochrome P450 Plasma Protein Binding

Structural Uniqueness Among In‑Class 1‑Alkyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carbonitriles

A substructure search of common screening libraries reveals that the N1‑octyl‑substituted 2‑hydroxy‑4‑methyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carbonitrile (CAS 55621‑53‑9) is sparsely represented compared to its N1‑methyl (CAS 39621‑10‑8) and N1‑phenyl analogs, which are more abundant in commercial collections . The N1‑methyl analog 2‑hydroxy‑1,4‑dimethyl‑6‑oxo‑1,6‑dihydropyridine‑3‑carbonitrile (CAS 39621‑10‑8; MW 192.21) differs by 70.14 Da and approximately 3.5 logP units from the target compound, representing a chemically distinct entity with different molecular shape, electrostatic surface, and hydrophobic surface area . For diversity‑oriented screening, the N1‑octyl compound occupies a unique region of chemical space: it is the only commercially available 2‑pyridone‑3‑carbonitrile bearing both a C4‑methyl and an N1‑n‑octyl substituent, providing a distinct vector for structure–activity relationship exploration not covered by the shorter‑chain or aryl‑substituted analogs.

Chemical Libraries Structural Uniqueness Screening Compound Procurement

High‑Value Application Scenarios for 2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 55621-53-9)


PDE3A Inhibitor Screening and Cardiotonic Drug Discovery Programs

The target compound is suited for PDE3A‑targeted high‑throughput screening campaigns where a lipophilic N1‑substituted 2‑pyridone scaffold is essential for low‑nanomolar potency . The octyl chain provides the hydrophobic anchor needed to occupy the PDE3A lipophilic sub‑pocket, as demonstrated by related N‑substituted 2‑pyridones with PDE3A IC₅₀ values below 5 nM . Use this compound as a starting point for medicinal chemistry optimization of N1‑alkyl chain length and branching, or as a reference standard in PDE3A biochemical assays where an N1‑alkyl‑substituted 2‑pyridone is required.

Human Uridine Phosphorylase‑1 (hUP1) Chemical Biology with Modified Pharmacophore

For laboratories studying hUP1 inhibition in the context of pyrimidine metabolism and 5‑fluorouracil potentiation, the N1‑octyl derivative offers a structurally differentiated tool with altered lipophilicity and binding kinetics relative to the commercial standard hUP1‑IN‑1 (Kᵢᵢ = 375 nM) . Employ this compound in comparative SAR studies to map the N1‑binding channel tolerance of hUP1, assess changes in Kᵢ and residence time, and evaluate whether increased lipophilicity enhances intracellular target engagement in cell‑based assays of nucleoside analog sensitization.

Antimicrobial Screening Libraries Targeting Membrane‑Active Pyridones

Integrate the N1‑octyl compound into focused antimicrobial screening decks designed to identify membrane‑disrupting agents against Gram‑positive pathogens and mycobacteria. The long N1‑alkyl chain is expected to enhance bacterial membrane partitioning and antimicrobial potency relative to the N1‑unsubstituted antimycobacterial 6HOMC scaffold . Use in minimum inhibitory concentration (MIC) determination assays against Staphylococcus aureus, Mycobacterium smegmatis, and drug‑resistant clinical isolates where amphiphilic pyridones have shown precedent activity.

ADME/PK Probe for Lipophilic 2‑Pyridone Pharmacokinetic Profiling

The N1‑octyl substituent introduces cytochrome P450‑mediated ω‑oxidation and N‑dealkylation clearance pathways absent in the unsubstituted core . Utilize this compound as a model substrate in CYP4A/4F and CYP3A4 metabolic stability assays to characterize the oxidative metabolism of N‑alkyl‑2‑pyridones. The predicted high plasma protein binding (fu < 0.1) also makes this compound suitable for plasma protein binding equilibrium dialysis studies and volume‑of‑distribution prediction model validation .

Quote Request

Request a Quote for 2-Hydroxy-4-methyl-1-octyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.